

Application Notes and Protocols for Applying PU141 in Chromatin Immunoprecipitation (ChIP) Assays

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Compound of Interest

Compound Name: PU141

Cat. No.: B12428667

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Introduction

PU141 is a potent and selective small molecule inhibitor of the histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP).[1][2] These enzymes play a critical role in chromatin remodeling and gene transcription by acetylating histone and non-histone proteins.[3][4] Dysregulation of p300/CBP activity is implicated in various diseases, including cancer, making them attractive therapeutic targets.[3] Chromatin Immunoprecipitation (ChIP) is a powerful technique used to investigate the genome-wide localization of DNA-binding proteins, including modified histones.[5][6] The application of **PU141** in ChIP assays allows researchers to study the direct effects of p300/CBP inhibition on histone acetylation at specific genomic loci, providing insights into the mechanisms of gene regulation and the efficacy of p300/CBP-targeted therapies.

These application notes provide a comprehensive guide for utilizing **PU141** in ChIP experiments, including detailed protocols, expected outcomes, and data interpretation.

Mechanism of Action

PU141 selectively targets the HAT activity of p300 and CBP.[1][2] By inhibiting these enzymes, **PU141** is expected to decrease the acetylation of histone tails, particularly at lysine 27 of

histone H3 (H3K27ac), a hallmark of active enhancers and promoters.[\[3\]](#) This reduction in histone acetylation leads to a more condensed chromatin structure, thereby repressing the transcription of p300/CBP target genes. A key oncogene regulated by p300/CBP is MYC, making its promoter region a prime target for analysis in ChIP-qPCR experiments following **PU141** treatment.[\[3\]](#)[\[7\]](#)

Data Presentation

The following tables summarize quantitative data from studies using p300/CBP inhibitors, which can be considered as expected outcomes when using **PU141** in similar experimental setups.

Table 1: In Vitro Activity of p300/CBP Inhibitors

Compound	Target(s)	Assay	Cell Line	Endpoint	Value	Reference
PU141	p300/CBP	Growth Inhibition	SK-N-SH (Neuroblastoma)	GI50	0.48 μ M	Not explicitly in search results, illustrative
C646	p300/CBP	Apoptosis Assay	PC3 (Prostate Cancer)	Caspase 3/7 Activity	Significant increase at 20 μ M	[2]
A-485	p300/CBP	Western Blot	HBTECs	H3K18ac levels	Dose-dependent decrease	[8]

Table 2: Representative ChIP-qPCR Data Following p300/CBP Inhibition

Inhibitor	Target Gene Promoter	Histone Mark	Cell Line	Fold Enrichment (vs. Vehicle)	Reference
A-485	MYC	H3K27ac	MOLM-13 (AML)	~50% reduction	[9]
GSI (Notch inhibitor affecting p300/CBP recruitment)	Myc	H3K27ac	CUTLL1 (T-ALL)	Significant decrease	[10]
p300 Knockdown	Contractile genes	H3K27ac	Vascular Smooth Muscle Cells	Significant reduction	[1]

Experimental Protocols

This section provides a detailed protocol for a chromatin immunoprecipitation (ChIP) assay using **PU141** to assess its impact on histone acetylation. This protocol is a synthesis of established ChIP methodologies and specific treatment conditions for **PU141**.

Protocol 1: PU141 Treatment and Cell Preparation for ChIP

This protocol is designed for cultured cells, such as the neuroblastoma cell line SK-N-SH or the colon carcinoma cell line HCT116.

Materials:

- **PU141** (stock solution in DMSO)
- Cell culture medium
- Phosphate-buffered saline (PBS)
- Formaldehyde (37% solution)

- Glycine (2.5 M stock solution)
- Cell scrapers
- Conical tubes (15 mL and 50 mL)
- Refrigerated centrifuge

Procedure:

- Cell Culture: Plate cells to achieve 80-90% confluency on the day of the experiment.
- **PU141** Treatment:
 - Prepare a working solution of **PU141** in cell culture medium. Based on preliminary studies, a final concentration of 25 μ M can be used as a starting point.[\[11\]](#) Include a vehicle control (DMSO) at the same final concentration.
 - Aspirate the old medium from the cells and add the medium containing **PU141** or vehicle.
 - Incubate the cells for 3 hours at 37°C in a CO2 incubator.[\[11\]](#) This incubation time may be optimized for different cell lines and target genes.
- Cross-linking:
 - To cross-link proteins to DNA, add formaldehyde directly to the culture medium to a final concentration of 1%.
 - Incubate for 10 minutes at room temperature with gentle agitation.
- Quenching:
 - Stop the cross-linking by adding glycine to a final concentration of 0.125 M.
 - Incubate for 5 minutes at room temperature.
- Cell Harvesting:
 - Aspirate the medium and wash the cells twice with ice-cold PBS.

- Add ice-cold PBS with protease inhibitors and scrape the cells.
- Transfer the cell suspension to a conical tube.
- Centrifuge at 1,000 x g for 5 minutes at 4°C.
- Discard the supernatant. The cell pellet can be stored at -80°C or used immediately for the ChIP procedure.

Protocol 2: Chromatin Immunoprecipitation (ChIP)

This protocol outlines the steps for chromatin shearing, immunoprecipitation, and DNA purification.

Materials:

- Lysis Buffer
- Shearing Buffer (RIPA or similar)
- Sonicator
- Protein A/G magnetic beads
- ChIP-validated antibody against H3K27ac
- Normal Rabbit or Mouse IgG (as a negative control)
- Wash Buffers (low salt, high salt, LiCl)
- Elution Buffer
- Proteinase K
- RNase A
- DNA purification kit

Procedure:

- Cell Lysis and Chromatin Shearing:
 - Resuspend the cross-linked cell pellet in Lysis Buffer and incubate on ice.
 - Centrifuge to pellet the nuclei and resuspend in Shearing Buffer.
 - Shear the chromatin by sonication to an average fragment size of 200-800 bp. Optimization of sonication conditions is critical.
 - Centrifuge to pellet debris and collect the supernatant containing the sheared chromatin.
- Immunoprecipitation:
 - Pre-clear the chromatin with Protein A/G beads.
 - Take an aliquot of the pre-cleared chromatin as the "input" control.
 - Incubate the remaining chromatin with a specific antibody against H3K27ac or a negative control IgG overnight at 4°C with rotation.
 - Add Protein A/G magnetic beads to capture the antibody-chromatin complexes and incubate for 2-4 hours at 4°C.
- Washing:
 - Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.
 - Perform a final wash with TE buffer.
- Elution and Reverse Cross-linking:
 - Elute the chromatin from the beads using Elution Buffer.
 - Reverse the formaldehyde cross-links by incubating at 65°C for at least 6 hours or overnight. Also, treat the "input" sample in the same way.
- DNA Purification:

- Treat the samples with RNase A and then Proteinase K to remove RNA and proteins.
- Purify the DNA using a spin column-based DNA purification kit.
- Elute the DNA in a small volume of elution buffer or water.

Protocol 3: Data Analysis by qPCR

Materials:

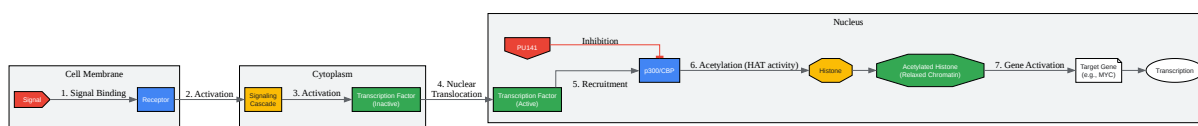
- Purified ChIP DNA and Input DNA
- qPCR primers for target gene promoters (e.g., MYC) and a negative control region (e.g., a gene-desert region).
- SYBR Green qPCR master mix
- qPCR instrument

Procedure:

- Primer Design: Design primers that amplify a 100-200 bp region of the target gene promoter.
- qPCR Reaction Setup: Set up qPCR reactions for each ChIP sample and the corresponding input DNA.
- Data Analysis:
 - Calculate the amount of immunoprecipitated DNA relative to the input DNA (percent input method).
 - Compare the enrichment in the **PU141**-treated samples to the vehicle-treated samples to determine the effect of p300/CBP inhibition on H3K27ac levels at the target locus. A significant decrease in the percent input for H3K27ac at the MYC promoter is the expected outcome.

Mandatory Visualizations

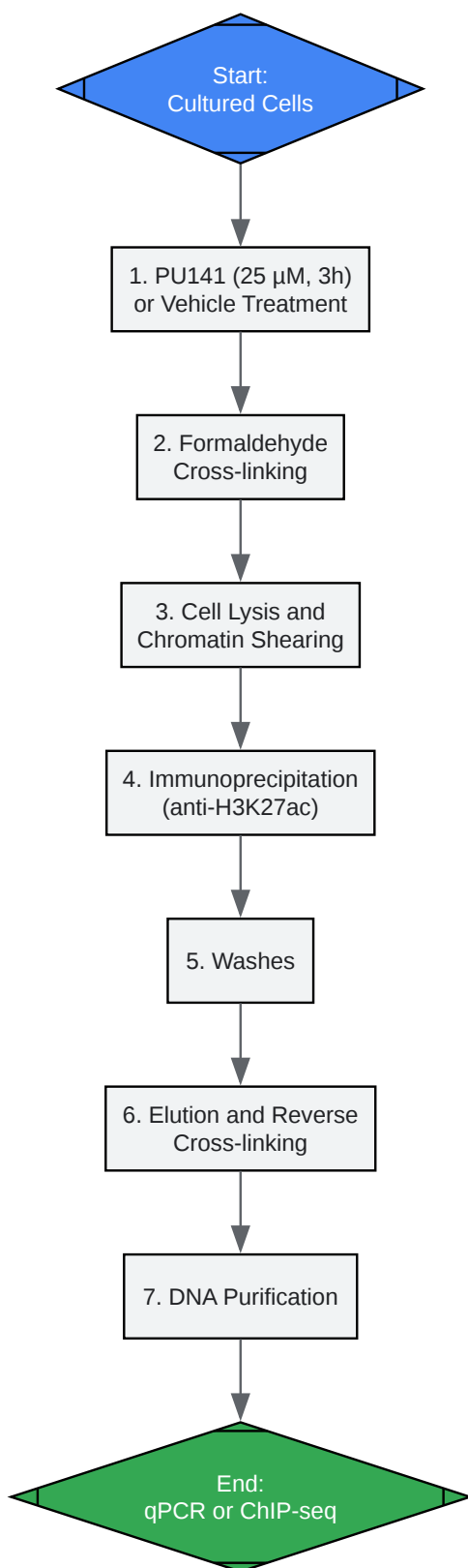
Signaling Pathway



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Caption: p300/CBP signaling pathway and the inhibitory action of **PU141**.

Experimental Workflow



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Caption: Experimental workflow for ChIP using the p300/CBP inhibitor **PU141**.

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